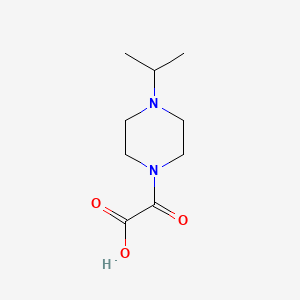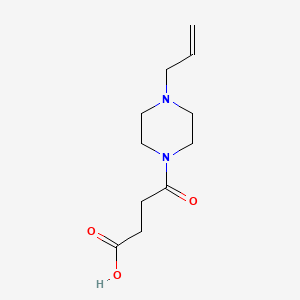![molecular formula C11H9ClN2O4 B1363906 (E)-4-[2-(3-Chlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363906.png)
(E)-4-[2-(3-Chlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-[2-(3-Chlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid is a synthetic organic compound characterized by its unique chemical structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[2-(3-Chlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid typically involves the reaction of 3-chlorobenzoic acid with appropriate amines and carbamoylating agents under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(E)-4-[2-(3-Chlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(E)-4-[2-(3-Chlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-4-[2-(3-Chlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
4-Iodobenzoic acid: Similar in structure but with an iodine atom instead of a chlorine atom.
DDT: A well-known pesticide with a similar aromatic structure but different functional groups.
Uniqueness
(E)-4-[2-(3-Chlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C11H9ClN2O4 |
|---|---|
分子量 |
268.65 g/mol |
IUPAC 名称 |
(E)-4-[2-(3-chlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H9ClN2O4/c12-8-3-1-2-7(6-8)11(18)14-13-9(15)4-5-10(16)17/h1-6H,(H,13,15)(H,14,18)(H,16,17)/b5-4+ |
InChI 键 |
UYLHFDBYICFZTD-SNAWJCMRSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)/C=C/C(=O)O |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-(2-methylpropyl)piperazine-1-carbonyl]benzoic Acid](/img/structure/B1363831.png)

![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1363836.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363838.png)
![3-[4-(3-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363840.png)
![3-oxo-3-[4-(4-propan-2-ylphenyl)piperazin-1-yl]propanoic Acid](/img/structure/B1363842.png)
![3-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363846.png)
![3-[4-(Benzenesulfonyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363847.png)

![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1363853.png)

![4-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1363859.png)
